2-Aminomethoxyanisole

描述

Structure

3D Structure

属性

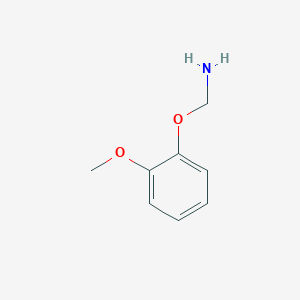

分子式 |

C8H11NO2 |

|---|---|

分子量 |

153.18 g/mol |

IUPAC 名称 |

(2-methoxyphenoxy)methanamine |

InChI |

InChI=1S/C8H11NO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,6,9H2,1H3 |

InChI 键 |

QZERQIUDKAQIFM-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1OCN |

产品来源 |

United States |

Spectroscopic Elucidation and Structural Characterization of 2 Aminomethoxyanisole and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" based on the molecule's unique vibrational modes, allowing for functional group identification and structural characterization. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR an invaluable tool for identifying the presence of these groups within a molecule.

For 2-methoxyaniline, the FT-IR spectrum reveals key absorptions corresponding to its amino (-NH₂), methoxy (B1213986) (-OCH₃), and substituted aromatic components. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. materialsciencejournal.org The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. The region between 1000 cm⁻¹ and 1650 cm⁻¹ contains characteristic bands for C=C aromatic ring stretching, N-H bending, and C-O stretching vibrations. nist.govresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for 2-Methoxyaniline (o-Anisidine) Data sourced and interpreted from the NIST Chemistry WebBook and PubChem. nist.govnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3430 - 3480 | N-H Asymmetric Stretching | Primary Amine (-NH₂) |

| 3350 - 3400 | N-H Symmetric Stretching | Primary Amine (-NH₂) |

| 3000 - 3100 | Aromatic C-H Stretching | Benzene (B151609) Ring |

| 2830 - 2950 | Aliphatic C-H Stretching | Methoxy (-OCH₃) |

| 1590 - 1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1490 - 1520 | Aromatic C=C Stretching | Benzene Ring |

| 1220 - 1260 | Aryl C-O Asymmetric Stretching | Aryl Ether (-O-CH₃) |

| 1020 - 1050 | Aryl C-O Symmetric Stretching | Aryl Ether (-O-CH₃) |

| 740 - 760 | C-H Out-of-Plane Bending (Ortho-disubstitution) | Benzene Ring |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic light (from a laser) off a molecule and observing the frequency shifts in the scattered light. americanpharmaceuticalreview.com These shifts correspond to the molecule's vibrational frequencies. While FT-IR is based on changes in the dipole moment, Raman activity depends on changes in the polarizability of a molecule's electron cloud during a vibration. Consequently, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

In 2-methoxyaniline, the Raman spectrum provides further confirmation of the structural features. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, typically give rise to a strong Raman signal. The C-O and C-N stretching vibrations are also readily observed. The spectral data from related compounds, such as 5-chloro-ortho-methoxyaniline, can aid in the precise assignment of these vibrational modes. researchgate.net

Table 2: Predicted Raman Shifts for 2-Methoxyaniline (o-Anisidine) Assignments based on typical values for substituted anilines and data from related compounds. researchgate.netchemicalbook.com

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretching | Primary Amine (-NH₂) |

| 3000 - 3100 | Aromatic C-H Stretching | Benzene Ring |

| 1590 - 1620 | Aromatic C=C Stretching | Benzene Ring |

| 1250 - 1300 | C-N Stretching | Aryl Amine |

| 990 - 1010 | Aromatic Ring Breathing (Symmetric) | Benzene Ring |

| 750 - 800 | C-O-C Bending | Aryl Ether (-O-CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom gives a distinct signal. In 2-methoxyaniline, there are seven unique carbon atoms.

Aromatic Carbons: The six aromatic carbons appear in the 110-150 ppm range. The carbons directly attached to the electron-donating -NH₂ and -OCH₃ groups (C1 and C2) are significantly shielded or deshielded compared to benzene. Specifically, C1 (attached to -OCH₃) and C2 (attached to -NH₂) are found downfield due to the electronegativity of the heteroatoms, while the other aromatic carbons (C3-C6) appear at higher field. spectrabase.com

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is an sp³-hybridized carbon and appears upfield, typically around 55 ppm.

Table 4: ¹³C NMR Chemical Shift Data for 2-Methoxyaniline (o-Anisidine) in CDCl₃ Data sourced from SpectraBase. spectrabase.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OCH₃) | 147.2 |

| C2 (-NH₂) | 136.2 |

| C4 | 121.3 |

| C5 | 118.6 |

| C6 | 114.8 |

| C3 | 110.3 |

| -OCH₃ | 55.3 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within a molecule, which is essential for unambiguous structural assignment. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 2-methoxyaniline, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (e.g., H3 with H4, H4 with H5, H5 with H6), allowing for the sequential assignment of the protons around the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum of 2-methoxyaniline would show a cross-peak for each C-H bond. For example, the signal for the methoxy protons (~3.85 ppm) would correlate with the methoxy carbon signal (~55.3 ppm). Each of the four aromatic proton signals would correlate with its corresponding aromatic carbon signal (C3, C4, C5, or C6), confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edu HMBC is crucial for piecing together the molecular framework, especially for connecting fragments and identifying quaternary carbons (carbons with no attached protons). Key expected HMBC correlations for 2-methoxyaniline would include:

A correlation from the methoxy protons (-OCH₃) to the C1 carbon (a three-bond coupling, H-C-O-C ).

Correlations from the aromatic protons to their neighboring carbons. For example, H6 would show a correlation to C2 and C4.

Correlations from the amino protons (-NH₂) to the C2 and C3 carbons.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure of 2-methoxyaniline, confirming the assignments made from 1D NMR and vibrational spectroscopy.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonated Derivatives

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds, including phosphonated derivatives of 2-aminomethoxyanisole. This method provides detailed information about the chemical environment of phosphorus atoms within a molecule, offering insights into structure, bonding, and oxidation state. nih.govnist.gov

The analysis of phosphonated this compound derivatives by ³¹P NMR would be anticipated to reveal chemical shifts that are characteristic of the specific phosphonate (B1237965) group introduced onto the aromatic ring or the amino moiety. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus atom. nih.gov For instance, the introduction of a phosphonate group, -PO(OR)₂, onto the aromatic ring of this compound would result in a distinct signal in the phosphonate region of the spectrum.

The interpretation of ³¹P NMR spectra for phosphonated derivatives of this compound would involve correlating the observed chemical shifts with those of known organophosphorus compounds. The typical chemical shift range for phosphonates is broad but well-documented. nih.govnih.gov Furthermore, coupling between the phosphorus nucleus and adjacent protons (¹H) or carbon (¹³C) nuclei can provide additional structural information, although spectra are often acquired with proton decoupling to simplify the signals. nih.gov

Table 1: General Principles of ³¹P NMR for Structural Elucidation

| Parameter | Information Provided |

| Chemical Shift (δ) | Indicates the electronic environment of the phosphorus atom, influenced by attached atoms and functional groups. |

| Coupling Constants (J) | Provides information about the number and proximity of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F) to the phosphorus atom. |

| Integration | In quantitative ³¹P NMR, the area under a peak can be proportional to the number of phosphorus nuclei it represents. |

Electronic Spectroscopy for Chromophoric and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules like this compound and its derivatives. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the chromophores present in the molecule and the extent of electronic conjugation. chemguide.co.uk

The UV-Vis spectrum of an aromatic compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. For this compound, the benzene ring acts as the primary chromophore, and the amino (-NH₂) and methoxy (-OCH₃) substituents act as auxochromes. Auxochromes are functional groups with non-bonding electrons that can modify the absorption characteristics of a chromophore, typically causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). chemicalbook.com

While a specific UV-Vis spectrum for this compound is not provided in the search results, the spectrum of the closely related compound o-anisidine (B45086) (2-methoxyaniline) shows a sharp absorption peak between 340 and 355 nm, which is attributed to an n-π* transition. wikipedia.org The presence of both an amino and a methoxy group on the anisole (B1667542) ring is expected to influence the position and intensity of the absorption bands compared to monosubstituted anisoles or anilines. The electronic transitions are influenced by the interplay of the electron-donating effects of both the amino and methoxy groups on the aromatic π-system.

Studies on substituted anisoles have shown that their spectral properties are similar to those of phenols. restek.commzcloud.org The introduction of an amino group, as in p-amino anisole, results in an aniline-type absorption spectrum. restek.com The position of the substituents on the aromatic ring will also play a crucial role in determining the electronic transitions. In this compound, the ortho-relationship between the amino and methoxy groups can lead to specific electronic interactions and potentially intramolecular hydrogen bonding that would further modify the UV-Vis spectrum.

Table 2: Expected UV-Vis Absorption Characteristics of this compound

| Type of Transition | Expected Wavelength Region | Chromophore/Functional Group Involved |

| π → π | 200-300 nm | Aromatic ring (benzene chromophore) |

| n → π | > 300 nm | Non-bonding electrons on the nitrogen (amino group) and oxygen (methoxy group) atoms |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar and thermally labile compounds. nih.govwikipedia.org In ESI-MS, ions are generated from a solution by creating a fine spray of charged droplets in the presence of a strong electric field. mzcloud.org This method typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation, allowing for the accurate determination of the molecular weight of the analyte. wikipedia.org

For this compound, ESI-MS would be expected to readily produce a protonated molecular ion at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Given the presence of the basic amino group, protonation would be a favored process in the positive ion mode. The high accuracy of modern mass spectrometers would allow for the determination of the elemental composition of the parent ion, confirming the molecular formula.

While specific ESI-MS data for this compound was not found, the principles of the technique suggest it would be a straightforward method for confirming the molecular weight of this compound and its derivatives. The technique is also amenable to coupling with liquid chromatography (LC-ESI-MS), which would allow for the separation of a mixture of derivatives before their introduction into the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its derivatives.

In a GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound.

The mass spectrum of a closely related compound, o-anisidine (2-methoxyaniline), is available and provides a good model for what to expect for this compound. The molecular ion peak (M⁺) for o-anisidine is observed at an m/z corresponding to its molecular weight. nist.gov The fragmentation pattern is a key feature of the EI mass spectrum. Common fragmentation pathways for aromatic amines and ethers include the loss of small neutral molecules or radicals. For o-anisidine, and likely for this compound, characteristic fragments would arise from the cleavage of the methoxy and amino groups.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound (based on o-anisidine)

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| [M]⁺ | Molecular Ion | - |

| [M-15]⁺ | Loss of a methyl radical | •CH₃ |

| [M-30]⁺ | Loss of formaldehyde | CH₂O |

| [M-31]⁺ | Loss of a methoxy radical | •OCH₃ |

| [M-43]⁺ | Loss of an acetyl radical | •COCH₃ |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique used in mass spectrometry. In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser light at a specific wavelength. A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as predominantly singly charged ions.

MALDI-MS is most commonly employed for the analysis of large, non-volatile biomolecules such as proteins, peptides, and nucleic acids, as well as synthetic polymers. Its application to small, volatile molecules like this compound is less common, as these compounds are often more amenable to analysis by GC-MS or ESI-MS.

No specific studies utilizing MALDI-MS for the analysis of this compound or its derivatives were identified in the performed searches. While it is theoretically possible to analyze this compound using MALDI-MS, challenges might arise in finding a suitable matrix and optimizing the conditions to prevent the analyte from being lost to vacuum due to its volatility. For small molecules, MALDI can sometimes lead to more complex spectra with matrix-related peaks, which can interfere with the analysis of the analyte. Therefore, for the structural characterization of this compound and its volatile derivatives, GC-MS and ESI-MS are generally the more appropriate and commonly used mass spectrometric techniques.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule. nih.gov For chiral molecules, SCXRD can be used to establish the absolute configuration, which is crucial in fields such as pharmacology and materials science. The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal.

In a study on 4-Methoxy-N-(4-nitrobenzyl)aniline, the crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, along with weak C—H⋯π interactions. researchgate.net The dihedral angle between the benzene rings in this molecule is 57.8 (1)°. researchgate.net Similarly, the crystal structure of 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline showcases intramolecular O—H⋯N and N—H⋯N hydrogen bonds, as well as intermolecular N—H⋯O hydrogen bonds that link neighboring molecules. researchgate.net The molecules are also stacked through π–π interactions. researchgate.net

Table 1: Illustrative Crystallographic Data for a Structurally Related Anisidine Derivative

| Parameter | 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline researchgate.net |

| Formula | C₁₄H₁₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2790 (6) |

| b (Å) | 14.4810 (6) |

| c (Å) | 6.1928 (3) |

| β (°) | 103.116 (3) |

| Volume (ų) | 1159.77 (9) |

| Z | 4 |

This table presents data for a related compound to illustrate the type of information obtained from single crystal X-ray diffraction.

Advanced Spectroscopic Characterization Techniques

Beyond the static picture provided by X-ray diffraction, advanced spectroscopic techniques offer dynamic and orientation-specific information about molecules. These methods are particularly useful for characterizing materials where single crystals are not available or when information about molecular orientation in a specific matrix is required.

Linear-dichroic infrared (IR-LD) spectroscopy is a powerful technique for determining the orientation of molecules or specific functional groups within an ordered sample. The technique measures the differential absorption of linearly polarized infrared light parallel and perpendicular to an orientation axis. By analyzing the dichroic ratio of specific vibrational bands, it is possible to deduce the average orientation of the corresponding transition dipole moments, and thus the orientation of the molecules themselves.

The application of IR-LD spectroscopy is particularly valuable in the study of oriented polymers, liquid crystals, and stretched films. nih.govmdpi.com While specific IR-LD studies on this compound are not documented in the available literature, the principles of the technique can be applied to understand its potential orientational behavior in an anisotropic environment.

For a molecule like this compound, specific IR bands corresponding to the N-H stretching, C-N stretching, C-O stretching, and aromatic C-H bending vibrations could be used as probes for molecular orientation. The orientation of the transition dipole moment for each of these vibrations is fixed relative to the molecular frame. Therefore, by measuring the dichroic ratios of these bands in an oriented sample (e.g., in a stretched polymer film or a liquid crystal), one could determine the preferred orientation of the molecule with respect to the stretching direction.

A combination of experimental IR-LD spectroscopy and theoretical calculations, such as Density Functional Theory (DFT), can provide a detailed picture of the molecular orientation. nih.govresearchgate.net DFT calculations can predict the vibrational frequencies and the directions of the transition dipole moments, which are essential for the accurate interpretation of the experimental IR-LD spectra. researchgate.net

Table 2: Key Infrared Vibrational Modes of Anisidine Isomers for Potential IR-LD Studies

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Potential for Orientation Studies |

| N-H Symmetric Stretch | ~3350 | High |

| N-H Asymmetric Stretch | ~3450 | High |

| Aromatic C-H Stretch | ~3000-3100 | Moderate |

| C-N Stretch | ~1250-1350 | High |

| C-O-C Asymmetric Stretch | ~1250 | High |

| Aromatic Ring Vibrations | ~1500-1600 | Moderate |

This table provides a general guide to the IR bands that would be relevant for an IR-LD study of anisidine derivatives. The exact wavenumbers can vary based on the specific derivative and its environment.

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization for Enhanced Spectroscopic Detection and Separation

The inherent physicochemical properties of 2-aminomethoxyanisole may not be optimal for direct analysis by modern analytical techniques. Derivatization can overcome limitations such as poor ionization efficiency in mass spectrometry or insufficient volatility for gas chromatography.

In LC-MS/MS, derivatization is often employed to improve the ionization efficiency of analytes, thereby enhancing sensitivity. For primary amines like this compound, reagents that introduce a readily ionizable or permanently charged moiety are particularly effective.

One common strategy involves the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This reagent reacts with the primary amino group of this compound under basic conditions to form a stable sulfonamide derivative. The resulting dansylated product exhibits significantly improved ionization efficiency in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources due to the presence of the dimethylamino group, which is easily protonated. Furthermore, the dansyl group provides a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), aiding in the selective and sensitive quantification of the analyte. google.comnih.govresearchgate.net The derivatization not only enhances sensitivity but can also improve the chromatographic retention of the polar amine on reversed-phase columns. google.com

Other reagents that can be utilized for the derivatization of primary amines for LC-MS/MS analysis include those that introduce a quaternary ammonium (B1175870) group, creating a permanently charged derivative. This approach eliminates the dependency on pH for efficient ionization.

| Derivatizing Reagent | Target Functional Group | Reaction Product | Enhancement Mechanism |

|---|---|---|---|

| Dansyl Chloride | Amino (-NH2) | Sulfonamide | Increased ionization efficiency (protonation of dimethylamino group), improved chromatographic retention. |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Amino (-NH2) | Carbamate | Improved chromatographic properties and potential for enhanced ionization. researchgate.net |

For GC-MS analysis, derivatization is crucial for compounds like this compound, which has a polar amino group that can lead to poor peak shape and thermal instability. The primary goals of derivatization for GC-MS are to increase volatility and thermal stability, and to improve chromatographic separation. jfda-online.com The two main strategies for derivatizing active hydrogen-containing functional groups like amines are silylation and acylation. jfda-online.comnih.govscienceopen.com

Silylation: This is a widely used technique where the active hydrogen of the amino group is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.comthescipub.comresearchgate.net Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comthescipub.com The reaction is typically carried out in an aprotic solvent. The resulting TMS derivative of this compound is significantly more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis.

Acylation: This method involves the reaction of the amino group with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form a stable amide. nih.gov Perfluoroacylating reagents, like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), are particularly advantageous. nih.gov The resulting perfluoroacyl derivatives are highly volatile and exhibit excellent chromatographic properties. Furthermore, the presence of multiple fluorine atoms in the derivative can enhance detection sensitivity when using an electron capture detector (ECD) and can produce characteristic mass spectra useful for identification. nih.gov

| Derivatization Strategy | Reagent Example | Target Functional Group | Reaction Product | Key Advantages |

|---|---|---|---|---|

| Silylation | BSTFA or MSTFA | Amino (-NH2) | N-trimethylsilyl derivative | Increased volatility and thermal stability. youtube.comthescipub.com |

| Acylation | PFPA or HFBA | Amino (-NH2) | N-perfluoroacyl amide | Increased volatility, improved chromatographic separation, and enhanced detection sensitivity (ECD). nih.gov |

Imaging mass spectrometry (IMS) allows for the visualization of the spatial distribution of molecules directly in tissue sections. However, the detection of small molecules like this compound can be challenging due to low ionization efficiency and interference from the biological matrix. On-tissue derivatization (OTD) is a technique that addresses these challenges by chemically modifying the analyte directly on the tissue surface prior to IMS analysis. nih.govnih.gov

For primary amines, various reagents can be sprayed or spotted onto the tissue section to react with the target analyte. For instance, reagents that introduce a charge tag or a group that enhances ionization can significantly improve the detection of amine-containing compounds. While specific protocols for this compound are not extensively documented, strategies developed for other aromatic amines and neurotransmitters are applicable. These methods often involve reagents that increase the mass of the analyte, shifting it to a region of the mass spectrum with less background interference, and improve its ionization properties. nih.gov

Introduction of Tags and Probes for Specific Applications

The derivatization of this compound by introducing specific tags and probes is a critical strategy for enhancing its utility in a range of analytical and synthetic applications. This process involves the covalent attachment of a functional molecule (the tag or probe) to the this compound scaffold, typically via its reactive primary amino group. The addition of these moieties imparts new properties to the parent molecule, enabling functions such as fluorescent detection, affinity-based separation, and targeted molecular recognition, thereby overcoming limitations in detectability or specificity.

The primary goal of this derivatization is to create a new molecular entity whose properties are tailored for a specific task. For instance, attaching a fluorescent probe can render the molecule visible under UV light, allowing for sensitive quantification in complex biological or environmental samples. Similarly, introducing an affinity tag like biotin (B1667282) enables the molecule to be selectively captured and purified. A common and effective method for derivatizing this compound is through the formation of a Schiff base, where the amino group reacts with an aldehyde to create an imine linkage, often yielding a product with useful optical or coordination properties. uoc.ac.inresearchgate.net

Fluorescent Probes for Analyte Sensing

A significant application of derivatized this compound is in the creation of chemosensors and fluorescent probes. By reacting this compound (also known as o-anisidine) with specific aldehyde-containing compounds, it is possible to synthesize Schiff base ligands. sysrevpharm.orgub.edu These derivatives can exhibit fluorescence that is selectively enhanced or quenched in the presence of target analytes, such as metal ions or small organic molecules. uoc.ac.in

The sensing mechanism often relies on the coordination of the target analyte with the Schiff base ligand. This interaction can alter the electronic structure of the probe, leading to a measurable change in its photophysical properties. For example, Schiff bases derived from this compound have been developed as "turn-on" or "turn-off" fluorescent sensors for various metal ions, providing a basis for their selective and sensitive detection in solution. uoc.ac.in

| Derivative Type | Reactant(s) with this compound | Target Analyte | Sensing Principle | Application |

|---|---|---|---|---|

| Schiff Base | 2-Hydroxy-3-methoxybenzaldehyde | Lanthanide(III) Ions | Fluorescence Enhancement | Metal Ion Sensing ub.edu |

| Schiff Base | Pyridinecarboxaldehyde derivatives | Zn(II), Cd(II), Hg(II) | Tunable Luminescence | Metal Ion Sensing, Co-sensitizers in Solar Cells rsc.org |

| Schiff Base | Salicylaldehyde (B1680747) derivatives | Metal Ions (e.g., Cu²⁺, Ni²⁺) | Colorimetric and Fluorometric Changes | Selective Ion Detection uoc.ac.in |

Affinity Tags for Separation and Immobilization

Another key derivatization strategy is the introduction of affinity tags, with biotin being a preeminent example. Biotinylation involves attaching a biotin molecule to a target, leveraging the extremely strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) for purification or detection purposes. nii.ac.jp The primary amino group of this compound is a suitable nucleophile for reaction with activated biotin reagents, such as N-Hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-Biotin).

While direct biotinylation of this compound is not extensively documented in the provided search results, the underlying chemical principle is well-established for primary amines. nih.gov This modification would tag the molecule for various applications:

Affinity Purification: A biotinylated this compound derivative could be selectively captured from a complex mixture using an avidin-functionalized solid support (e.g., magnetic beads or chromatography resin). nii.ac.jp

Immobilization: The tagged molecule can be firmly anchored to a streptavidin-coated surface, which is useful for creating microarrays or functionalized materials.

Detection: In analytical assays, the biotin tag can be targeted by enzyme-conjugated streptavidin, enabling signal amplification for enhanced sensitivity.

| Tag Type | Derivatization Reagent Example | Reaction Site | Potential Application |

|---|---|---|---|

| Biotin | Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-LC-Biotin) | Primary Amino Group (-NH₂) | Affinity-based purification, Surface immobilization nih.gov |

Coordination Chemistry of 2 Aminomethoxyanisole As a Ligand

Ligand Design Principles and Coordination Modes

Denticity and Chelation of 2-Aminomethoxyanisole

The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. libretexts.orglibretexts.org Ligands derived from this compound are typically polydentate, meaning they possess multiple donor sites and can form strong bonds with a metal ion through chelation. libretexts.org The condensation of this compound with various carbonyl compounds, such as salicylaldehyde (B1680747) or 2-hydroxyacetophenone, results in Schiff base ligands that are often bidentate or tridentate. nih.govnih.govmdpi.com

Coordination commonly occurs through the nitrogen atom of the azomethine or imine group (-C=N-) and the oxygen atom of a hydroxyl group (-OH) from the aldehyde precursor, which deprotonates upon complexation. nih.govmdpi.com This simultaneous binding to a single metal center forms a stable, five- or six-membered chelate ring, an entropically favorable arrangement known as the chelate effect. libretexts.org The denticity can be further increased by selecting carbonyl compounds that contain additional donor atoms, leading to tetradentate or higher-denticity ligands. nih.gov

Ambidentate and Polydentate Ligand Considerations

Ligands synthesized from this compound are classic examples of polydentate ligands, designed to grasp metal ions like a claw. libretexts.orgnih.gov The methoxy (B1213986) group (-OCH₃) of the original anisole (B1667542) structure is generally not involved in coordination due to its low basicity. The focus is on the strong donor capabilities of the imine nitrogen and other integrated functional groups like phenolic oxygen. mdpi.comorientjchem.org

While the primary Schiff base ligands themselves are not typically ambidentate (i.e., having multiple different donor atoms where only one coordinates at a time), the precursor molecules can introduce this possibility. For instance, if this compound is condensed with a nitro-substituted aldehyde, the resulting ligand would contain a nitro group. mdpi.com This group is ambidentate and can coordinate to a metal center through either the nitrogen atom (a nitro complex) or an oxygen atom (a nitrito complex), depending on various steric and electronic factors. mdpi.com

Synthesis of Metal Complexes

The synthesis of metal complexes using Schiff base ligands derived from this compound is a well-established process in coordination chemistry. It typically involves the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions

Schiff bases derived from this compound form stable complexes with a wide array of transition metal ions, including but not limited to cobalt(II), nickel(II), copper(II), zinc(II), iron(II), and manganese(II). nih.govmdpi.comunn.edu.ngidosr.org The general synthetic procedure involves mixing a solution of the Schiff base ligand with a solution of a transition metal salt, often in a 2:1 or 1:1 molar ratio. orientjchem.orgnih.gov Common metal precursors include chlorides, acetates, and nitrates. nih.govidosr.org

For example, a dark green cobalt(II) complex has been synthesized by reacting a Schiff base, formed from terephthalaldehyde (B141574) and this compound, with cobalt(II) chloride. mdpi.com The resulting complexes are often colored, crystalline solids that are stable under atmospheric conditions. idosr.org

Influence of Reaction Conditions on Coordination

The formation and structure of the final coordination complex are influenced by several reaction conditions.

Solvent : The choice of solvent is critical for dissolving both the ligand and the metal salt. Ethanol and methanol (B129727) are the most commonly used solvents. nih.govunn.edu.ng In some cases, solvents with higher boiling points and dielectric constants, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), are used to facilitate the reaction and dissolve the resulting complexes for characterization. mdpi.comnih.gov

Temperature : Most complexation reactions are carried out under reflux for several hours. nih.govunn.edu.ng The elevated temperature provides the necessary activation energy for the reaction to proceed to completion, leading to the precipitation of the complex upon cooling.

pH : The pH of the reaction medium can influence the protonation state of the ligand. The synthesis is typically performed under neutral conditions, where the phenolic hydroxyl groups (if present) can be easily deprotonated by the basicity of the ligand's imine nitrogen, facilitating coordination with the metal ion.

Anions : The counter-ion from the metal salt (e.g., Cl⁻, NO₃⁻, CH₃COO⁻) can either remain as a free ion outside the coordination sphere or coordinate directly to the metal ion. orientjchem.org This is often determined by measuring the molar conductivity of the complex in solution. nih.gov Low conductivity values suggest a non-electrolytic complex where the anion is coordinated, while high values indicate an ionic complex. mdpi.comnih.gov

Structural and Electronic Properties of Coordination Compounds

The coordination compounds formed from this compound-derived ligands are characterized by a variety of spectroscopic and analytical techniques to elucidate their structural and electronic features. The properties of these complexes are largely dictated by the nature of the metal ion and the coordination geometry it adopts.

The typical coordination geometries observed for these complexes include octahedral, tetrahedral, and square planar. nih.govorientjchem.org

| Metal Ion | Typical Geometry | Magnetic Moment (B.M.) | Key UV-Vis Bands (d-d transitions) |

| Co(II) | Octahedral | 4.89 - 5.12 | ~13,000 cm⁻¹ (⁴A₂g(F) ← ⁴T₁g(F)), ~20,000 cm⁻¹ (⁴T₁g(P) ← ⁴T₁g(F)) |

| Ni(II) | Octahedral | 3.04 - 3.17 | ~13,500 cm⁻¹ (³T₂g(F) ← ³A₂g(F)), ~18,000 cm⁻¹ (³T₁g(F) ← ³A₂g(F)) |

| Cu(II) | Distorted Octahedral | 1.89 - 1.98 | ~12,300 cm⁻¹ (²T₂g ← ²Eg), ~17,600 cm⁻¹ (Charge Transfer) |

| Zn(II) | Tetrahedral | Diamagnetic | No d-d transitions |

Data compiled from representative studies. orientjchem.org

Infrared (IR) Spectroscopy is a crucial tool for confirming the coordination of the ligand to the metal ion. The key diagnostic bands are those of the azomethine (-C=N) and, if present, the phenolic (C-O) groups.

| Functional Group | Ligand Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Interpretation |

| ν(C=N) | ~1620 - 1645 | ~1580 - 1620 | Shift to lower frequency indicates coordination of azomethine nitrogen. mdpi.comorientjchem.orgunn.edu.ng |

| ν(C-O) (phenolic) | ~1220 | ~1200 - 1210 | Shift to lower frequency indicates coordination via phenolic oxygen. |

| ν(M-N) | Not present | ~390 - 420 | Appearance of a new band confirms the formation of a metal-nitrogen bond. orientjchem.org |

| ν(M-O) | Not present | ~470 - 650 | Appearance of a new band confirms the formation of a metal-oxygen bond. mdpi.com |

Data compiled from representative studies.

Electronic (UV-Visible) Spectroscopy provides insights into the geometry of the complexes by analyzing d-d electronic transitions. For instance, Co(II) complexes often exhibit bands characteristic of an octahedral environment. mdpi.comorientjchem.org The position of these bands helps in determining the ligand field splitting energy.

Magnetic Susceptibility Measurements are used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the metal center. This information is vital for confirming the oxidation state and the coordination geometry. For example, octahedral Co(II) complexes are typically high-spin and paramagnetic, with magnetic moments around 4.8-5.1 B.M. orientjchem.org In contrast, Zn(II) complexes are diamagnetic due to the d¹⁰ electronic configuration.

X-ray Diffraction studies on single crystals provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. iosrjournals.orgspuvvn.edu These studies have confirmed octahedral, square pyramidal, and square planar geometries for various transition metal complexes with Schiff base ligands. nih.goviosrjournals.org

Crystal Field Theory and Ligand Field Theory Applications

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are fundamental models used to describe the electronic structure and properties of coordination compounds. CFT treats the interaction between the metal ion and the ligands as purely electrostatic, where ligands are considered point charges that create an electric field, causing the degeneracy of the metal d-orbitals to be lifted. wikipedia.orgdacollege.org The extent of this splitting, denoted as Δ, is influenced by the nature of the metal ion, its oxidation state, and the geometry of the complex. dacollege.org

Ligand Field Theory, an extension of CFT, incorporates aspects of molecular orbital theory to provide a more comprehensive description of metal-ligand bonding, including covalent interactions. wikipedia.orgbritannica.com LFT explains how the interactions between metal and ligand orbitals lead to the splitting of d-orbital energies, which in turn determines the magnetic properties, colors, and stability of the complexes. britannica.comfiveable.me The energy difference between the split d-orbital sets is known as the crystal field splitting parameter (Δ), and a larger Δ value indicates a stronger ligand field and a more stable complex. fiveable.me

The position of this compound in the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, is crucial in determining the electronic properties of its complexes. fiveable.me Ligands that induce a large splitting are termed strong-field ligands, while those causing a small splitting are weak-field ligands. britannica.com This distinction is vital for predicting whether a complex will be high-spin or low-spin. fiveable.me

Geometry and Isomerism in Metal Complexes

The geometry of metal complexes formed with this compound is determined by the coordination number of the central metal ion and the steric and electronic properties of the ligands. msu.edu Common geometries include tetrahedral, square planar, and octahedral. msu.edulibretexts.org Octahedral geometry is particularly prevalent for coordination number six. msu.eduyoutube.com

Isomerism is a key feature of coordination chemistry, where compounds with the same chemical formula can have different arrangements of atoms. libretexts.org In complexes of this compound, geometric isomerism (cis-trans isomerism) is possible, particularly in square planar and octahedral geometries. uomustansiriyah.edu.iqcareerendeavour.comlibretexts.org For instance, in an octahedral complex of the type [MA4B2], where 'A' represents other ligands and 'B' is this compound, the two 'B' ligands can be positioned adjacent to each other (cis) or opposite to each other (trans). libretexts.org Similarly, for an [MA3B3] type complex, facial (fac) and meridional (mer) isomers can exist. libretexts.orguomustansiriyah.edu.iq

The table below illustrates possible isomerism in hypothetical octahedral complexes with this compound (L).

| Complex Formula | Isomer Types | Description |

| [M(X)4(L)2] | Cis/Trans | Two 'L' ligands can be adjacent (90°) or opposite (180°). |

| [M(X)3(L)3] | Fac/Mer | Three 'L' ligands can occupy one face (facial) or a plane bisecting the octahedron (meridional). |

Electron Pairing Energy and Spin States

The spin state of a metal complex, whether it is high-spin or low-spin, is determined by the balance between the crystal field splitting energy (Δ) and the electron pairing energy (P). libretexts.orgfiveable.me The pairing energy is the energy required to place two electrons in the same orbital, which includes the electrostatic repulsion between them. libretexts.orgfiveable.me

If the crystal field splitting energy is greater than the pairing energy (Δ > P), it is energetically more favorable for electrons to pair up in the lower energy d-orbitals, resulting in a low-spin complex with a minimum number of unpaired electrons. fiveable.melibretexts.org This typically occurs with strong-field ligands. libretexts.org Conversely, if the crystal field splitting energy is less than the pairing energy (Δ < P), electrons will occupy higher energy d-orbitals before pairing, leading to a high-spin complex with the maximum number of unpaired electrons. fiveable.melibretexts.org This is common for weak-field ligands. libretexts.org

The determination of whether this compound acts as a strong-field or weak-field ligand is essential for predicting the spin state and magnetic properties of its complexes. umb.edu This can be experimentally determined through magnetic susceptibility measurements. britannica.com

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes are critical aspects of their chemistry, influencing their potential applications. Stability can be considered from both thermodynamic and kinetic perspectives. scispace.comresearchgate.net Thermodynamic stability relates to the position of equilibrium for complex formation, while kinetic stability refers to the rate at which the complex undergoes reactions, such as ligand substitution. scispace.comresearchgate.net

Substitution Reactions and Lability

Substitution reactions involve the replacement of one ligand in a coordination sphere with another. The lability of a complex refers to the speed at which it undergoes such reactions. libretexts.org Complexes that undergo rapid ligand substitution are termed labile, while those that react slowly are considered inert. researchgate.netlibretexts.org

The lability of a this compound complex is influenced by several factors, including the charge and size of the central metal ion, the strength of the metal-ligand bond, and the electronic configuration of the metal center. libretexts.orglibretexts.org For instance, complexes with electrons in higher-energy d-orbitals are often more labile. libretexts.orglibretexts.org The mechanism of substitution can be associative, dissociative, or interchange, and understanding these pathways is crucial for controlling the synthesis and reactivity of these complexes.

Factors Influencing Complex Stability

The thermodynamic stability of a this compound metal complex is quantified by its stability constant (K), where a higher value indicates greater stability. slideshare.net Several factors contribute to the stability of these complexes:

Nature of the Metal Ion : The stability of a complex is influenced by the charge, size, and electronic configuration of the central metal ion. solubilityofthings.comunacademy.com Generally, smaller metal ions with higher positive charges form more stable complexes due to stronger electrostatic interactions with the ligand. solubilityofthings.comshodhsagar.com

Nature of the Ligand : The basicity of the this compound ligand plays a significant role; stronger Lewis bases typically form more stable complexes. slideshare.net

Chelate Effect : While this compound is a monodentate ligand, if it is part of a larger molecule that can bind to the metal ion at multiple points (a polydentate or chelating ligand), the stability of the complex is significantly enhanced. slideshare.netshodhsagar.com This is known as the chelate effect, which is entropically driven. shodhsagar.com

Steric Factors : The presence of bulky groups on the ligand or other coordinated ligands can cause steric hindrance, which may decrease the stability of the complex. unacademy.comscribd.com

| Factor | Influence on Stability | Rationale |

| Metal Ion Charge | Higher charge increases stability | Stronger electrostatic attraction to the ligand. solubilityofthings.comunacademy.com |

| Metal Ion Size | Smaller size increases stability | Higher charge density leads to stronger bonds. solubilityofthings.comshodhsagar.com |

| Ligand Basicity | Higher basicity increases stability | Stronger donation of the electron pair to the metal. slideshare.net |

| Steric Hindrance | Increased steric bulk decreases stability | Prevents optimal metal-ligand bond formation. unacademy.comscribd.com |

Applications of this compound Coordination Compounds

Coordination compounds, including those derived from this compound, have a wide array of applications across various scientific and industrial fields. unacademy.comsolubilityofthings.com Their utility stems from their unique electronic, magnetic, and structural properties.

In catalysis , metal complexes can act as catalysts in a variety of organic reactions, such as hydrogenation and polymerization. unacademy.com The specific properties of the this compound ligand can be tuned to enhance the catalytic activity and selectivity of the metal center.

In analytical chemistry , the formation of colored complexes is a well-established method for the qualitative and quantitative determination of metal ions. unacademy.comfiveable.meedubull.com The distinct colors of many transition metal complexes arise from d-d electronic transitions, the energy of which is sensitive to the ligand environment. fiveable.me This property can be exploited for colorimetric analysis. edubull.com

Coordination compounds also play a role in environmental remediation . For example, certain complexes can be used to sequester toxic heavy metals from contaminated water and soil. solubilityofthings.com Ligands like EDTA are known for their ability to form stable chelates with metal ions, facilitating their removal. solubilityofthings.comedubull.com

Furthermore, the study of such complexes contributes to the broader understanding of bioinorganic chemistry , where metal complexes are essential for many biological processes, such as oxygen transport by hemoglobin and the function of various metalloenzymes. unacademy.comfiveable.melibretexts.org While this compound itself may not be directly involved in these natural systems, the principles governing its coordination chemistry are universally applicable.

Potential as Catalysts in Organic Transformations

The coordination complexes formed with 2-aminoanisole and its derivatives are promising catalysts for various organic reactions. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings with transition metal ions, which can activate substrates and facilitate transformations. While direct catalytic applications of simple 2-aminoanisole complexes are an emerging area of study, the catalytic activity of structurally related ligand-metal complexes provides strong evidence for their potential.

Research into transition metal complexes with Schiff base ligands, which can be derived from aromatic amines like 2-aminoanisole, has shown their effectiveness in asymmetric catalysis. nih.gov For example, chiral Cu(II) and Ni(II) salen complexes are known to catalyze asymmetric alkylation reactions. nih.gov The structural features of 2-aminoanisole make it a suitable precursor for such ligands, suggesting its utility in developing catalysts for stereoselective synthesis.

Furthermore, copper(II) complexes involving amino and alcohol or oxime functionalities have been shown to exhibit phenoxazinone synthase-like activity, catalyzing the aerobic oxidation of o-aminophenols. rsc.orgresearchgate.net This indicates that metal complexes with a combination of nitrogen and oxygen donors, similar to what 2-aminoanisole could provide, are effective for oxidation catalysis. The cooperative effect between a metal center and an amine can also be leveraged, as seen in the synthesis of quinolines where a Cu(I) and pyrrolidine (B122466) system is effective. organic-chemistry.org This highlights the potential for 2-aminoanisole complexes to participate in cascade reactions. The development of catalysts based on these principles is an active area of research, with applications in synthesizing valuable organic molecules and intermediates. nih.govmdpi.comresearchgate.net

| Catalytic Application Area | Metal Ion Example | Role of this compound-derived Ligand | Type of Organic Transformation |

| Asymmetric Synthesis | Cu(II), Ni(II) | Forms chiral Schiff base (salen-type) complexes. nih.gov | C-α Alkylation of amino acids. nih.gov |

| Oxidation Reactions | Cu(II) | Provides N, O-donor coordination environment to stabilize the metal center and facilitate electron transfer. rsc.orgresearchgate.net | Aerobic oxidation (e.g., o-aminophenol oxidation). rsc.org |

| Cascade Reactions | Cu(I) | Acts as a ligand in a cooperative system to enable sequential reactions. organic-chemistry.org | Addition/Cycloisomerization for quinoline (B57606) synthesis. organic-chemistry.org |

| Knoevenagel Condensation | - | Can be incorporated into hybrid materials on supports like MgO to act as a basic catalyst. researchgate.netmdpi.com | Condensation of aldehydes and active methylene (B1212753) compounds. mdpi.comoiccpress.com |

Role in Materials Science

In materials science, 2-aminoanisole (2-methoxyaniline) serves as a valuable monomer for the synthesis of functional polymers. researchgate.net Its ability to undergo oxidative polymerization, similar to aniline (B41778), allows for the creation of copolymers with tailored electronic and physical properties.

Copolymers of 2-methoxyaniline have been synthesized with various aminobenzenesulfonic and aminobenzoic acids. researchgate.net The incorporation of the methoxy group from the 2-aminoanisole unit influences the structure, spectroscopic characteristics, and conductivity of the resulting polymer chains. The specific polymerization conditions play a crucial role in determining the final properties of these materials. researchgate.net Such conducting polymers have potential applications in electronic devices, sensors, and anti-corrosion coatings. The ability to modify the polymer backbone by copolymerizing functionalized monomers like 2-aminoanisole is a key strategy in developing new materials for advanced technological applications.

Dye Chemistry and Pigment Development

This compound is a key intermediate in the synthesis of azo dyes. ajol.info Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). ajol.info The synthesis typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile such as a phenol (B47542) or another aromatic amine. ajol.infounb.ca

The diazotization of 2-aminoanisole creates a diazonium salt, which is a reactive intermediate. This salt is then coupled with various compounds (coupling components) to produce a wide spectrum of colors. The final color of the dye is dependent on the chemical structure of both the diazo component (derived from 2-aminoanisole) and the coupling component. tarjomeplus.com For instance, coupling with naphthol derivatives can yield red to blue shades. researchgate.net Derivatives of 2-aminoanisole, such as 2,4-diaminoanisole, have been used historically in hair dye formulations. nih.gov The resulting dyes can be used to color various materials, including textiles like polyester (B1180765) and nylon. ajol.infotarjomeplus.com The fastness properties of these dyes, such as their resistance to washing and light, are important characteristics for their application in the textile industry. tarjomeplus.comresearchgate.net

| Diazo Component | Coupling Component | Resulting Azo Dye Structure (General) | Typical Color | Absorption Max. (λmax) Range |

| Diazotized this compound | 2-Naphthol | 2-Methoxy-phenyl-azo-2-naphthol | Red-Orange | 480-520 nm |

| Diazotized this compound | N,N-Dimethylaniline | 4-(2-Methoxy-phenylazo)-N,N-dimethylaniline | Yellow-Orange | 420-460 nm |

| Diazotized this compound | Phenol | 4-(2-Methoxy-phenylazo)-phenol | Yellow | 350-400 nm |

| Diazotized this compound | 1-Naphthol | 4-(2-Methoxy-phenylazo)-1-naphthol | Red-Violet | 500-550 nm |

(Note: The λmax values are representative and can vary based on solvent and substituents.) tarjomeplus.comresearchgate.net

Computational and Theoretical Investigations of 2 Aminomethoxyanisole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations for 2-Aminomethoxyanisole would typically involve functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set such as 6-311++G(d,p) to accurately describe the electron distribution, especially the diffuse functions for lone pairs and anions. Such calculations can determine various electronic properties, including total energy, dipole moment, and the energies of molecular orbitals.

Ab Initio and Semi-Empirical Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a good starting point for more complex calculations. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, offering higher accuracy at a greater computational expense. For a molecule like this compound, these methods can provide benchmark data for its electronic properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and the more recent PM7 are significantly faster than ab initio or DFT methods, making them suitable for preliminary analysis or for very large systems. However, their accuracy is dependent on the quality of the parameterization for the specific types of atoms and bonding present in the molecule.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial to its physical and chemical properties. Computational methods are extensively used to determine the most stable geometries and to explore the conformational landscape.

Optimization of Molecular Structures

Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are close to zero. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. It is expected that the planarity of the benzene (B151609) ring would be largely maintained, with the amino and methoxy (B1213986) groups adopting specific orientations to minimize steric hindrance and maximize favorable electronic interactions.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. In this compound, the proximity of the amino (-NH2) and methoxy (-OCH3) groups on the benzene ring allows for the potential formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group and the oxygen atom of the methoxy group. Computational analysis can confirm the presence and strength of such an interaction by examining the geometric parameters (e.g., H---O distance and N-H---O angle) and by using techniques like Natural Bond Orbital (NBO) analysis.

Intermolecular interactions are the forces between molecules and are critical for understanding the properties of the substance in condensed phases. For this compound, these interactions would primarily consist of hydrogen bonding between the amino group of one molecule and the oxygen atoms (either from the methoxy or the amino group) of a neighboring molecule, as well as van der Waals forces. Computational studies of dimers or larger clusters of this compound can quantify the strength of these intermolecular interactions.

Below is a hypothetical data table illustrating the kind of geometric parameters that would be obtained from a DFT B3LYP/6-311++G(d,p) geometry optimization of this compound, including a potential intramolecular hydrogen bond.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N | 1.405 |

| C-O(methoxy) | 1.368 |

| N-H1 | 1.012 |

| N-H2 | 1.012 |

| O(methoxy)-C(methyl) | 1.425 |

| Bond Angles (degrees) | |

| C-C-N | 121.5 |

| C-C-O | 118.9 |

| H-N-H | 115.0 |

| C-O-C | 117.8 |

| Dihedral Angles (degrees) | |

| C-C-N-H1 | 0.0 |

| C-C-O-C | 180.0 |

| Intramolecular Hydrogen Bond | |

| H(amino)---O(methoxy) Distance (Å) | 2.25 |

| N-H---O Angle (degrees) | 145.0 |

Reactivity Site Prediction and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atom of the amino group, due to the electron-donating nature of both the amino and methoxy groups. This indicates that these are the likely sites for electrophilic attack. The LUMO, conversely, is likely to be distributed over the aromatic ring, representing the region where the molecule can accept electrons in a reaction with a nucleophile.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies higher reactivity.

A hypothetical FMO analysis for this compound might yield the following data:

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

This data can be used to calculate various chemical reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, providing a quantitative measure of the molecule's reactivity.

Average Localized Ionization Energy (ALIE)

Average Localized Ionization Energy (ALIE), denoted as I(r), is a theoretical descriptor that represents the energy required to remove an electron from a specific point r in the space surrounding a molecule. nih.gov This metric is invaluable for identifying regions of high electronic reactivity. The lowest values of ALIE correspond to the locations of the most loosely held electrons, which in turn indicate the most probable sites for electrophilic or radical attack. nih.govdiva-portal.org

For this compound, a computational analysis would involve calculating the ALIE across the molecule's surface. It is expected that the regions with the lowest ionization energy would be concentrated on the aromatic ring, due to the delocalized π-electrons, and in the vicinity of the nitrogen and oxygen atoms, corresponding to their lone pair electrons. These sites represent the molecule's nucleophilic centers. A detailed ALIE surface map would quantitatively rank these sites, predicting, for instance, whether an incoming electrophile would preferentially interact with the amino group, the methoxy oxygen, or a specific carbon atom on the benzene ring.

Electron Localized Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a quantum chemical measure used to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.orgjussieu.fr It provides a chemically intuitive picture of electron localization, allowing for a clear distinction between core and valence electrons, and vividly illustrating the locations of covalent bonds and lone pairs. wikipedia.orgaps.org An ELF analysis of this compound would map these features, showing high ELF values in the regions of the C-C, C-H, C-N, C-O, and N-H bonds, confirming their covalent character. Furthermore, distinct localization domains corresponding to the lone pairs on the nitrogen atom of the amino group and the oxygen atoms of the methoxy groups would be clearly visible.

Complementary to ELF, the Localized Orbital Locator (LOL) is another function derived from the kinetic-energy density that helps in identifying regions of high electron localization. researchgate.net A topological analysis of the LOL field for this compound would reveal specific points, known as attractors, situated at the center of bonds and in the positions of lone pairs. researchgate.netrsc.org This provides a quantitative and visual framework that aligns with classical bonding theories like the Valence Shell Electron Pair Repulsion (VSEPR) model. researchgate.net

Fukui Functions and Molecular Electrostatic Potential (MESP)

Fukui functions are powerful reactivity indicators derived from conceptual Density Functional Theory (DFT) that describe how the electron density at a specific point in a molecule changes with a small change in the total number of electrons. wikipedia.orgjoaquinbarroso.com This allows for the prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.comnih.gov

f+(r) : Predicts sites for nucleophilic attack (where the molecule is most likely to accept an electron).

f-(r) : Predicts sites for electrophilic attack (where the molecule is most likely to donate an electron).

f0(r) : Predicts sites for radical attack.

For this compound, calculations would likely show high f-(r) values on the nitrogen atom and specific carbons of the electron-rich aromatic ring, marking them as primary sites for electrophilic attack.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. nih.gov It is a crucial tool for understanding intermolecular interactions and predicting chemical reactivity. researchgate.netresearchgate.netnih.gov The MESP map displays regions of negative potential (red/yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In a MESP map of this compound, distinct negative potential regions would be centered over the nitrogen and oxygen atoms, corresponding to their high electronegativity and lone pair electrons. Conversely, positive potential would be located around the hydrogen atoms, particularly those of the amino group, making them potential sites for hydrogen bonding.

Spectroscopic Property Prediction from Computational Models

Computational quantum chemistry serves as a powerful predictive tool for simulating the spectroscopic signatures of molecules. nih.gov By solving the fundamental equations of quantum mechanics, it is possible to calculate the energies of molecular vibrations, electronic transitions, and nuclear spin states, which directly correspond to the signals observed in IR, UV-Vis, and NMR spectroscopy.

Simulated IR, UV-Vis, and NMR Spectra

Infrared (IR) Spectroscopy: Simulated IR spectra are typically generated by performing a frequency calculation on the optimized geometry of a molecule. nih.gov These calculations yield the harmonic vibrational frequencies and their corresponding intensities, which can be plotted to produce a theoretical spectrum that is often in excellent agreement with experimental data. researchgate.net For this compound, the simulated spectrum would feature characteristic peaks corresponding to specific vibrational modes.

Table 1: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Asymmetric and symmetric stretching of the amino group. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of C-H bonds in the methoxy groups. |

| C=C Stretch (Aromatic) | 1450-1600 | In-plane stretching of the benzene ring. |

| C-N Stretch | 1250-1350 | Stretching of the bond between the ring and the amino group. |

Note: Data is representative of typical computational predictions and may vary based on the level of theory and basis set used.

UV-Vis Spectroscopy: The prediction of UV-Vis spectra is accomplished using methods such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations provide the excitation energies for transitions from the ground state to various excited states, along with the oscillator strength (f) for each transition, which relates to its intensity. gaussian.com The analysis for this compound would focus on π→π* transitions within the substituted benzene ring.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) | Description |

|---|---|---|---|

| S0 → S1 | ~290 | > 0.1 | HOMO to LUMO transition, primarily π→π* character. |

Note: These values are illustrative examples of what a TD-DFT calculation might yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts are calculated by predicting the magnetic shielding tensor for each nucleus in the molecule, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnmrdb.org These predictions are highly sensitive to the electronic environment of each atom.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| 1H (N-H) | 3.5 - 4.5 | Protons of the amino group. |

| 1H (Aromatic) | 6.5 - 7.0 | Protons on the benzene ring. |

| 1H (OCH3) | 3.7 - 3.9 | Protons of the two distinct methoxy groups. |

| 13C (C-N) | 135 - 145 | Aromatic carbon bonded to the amino group. |

| 13C (C-O) | 145 - 155 | Aromatic carbons bonded to the methoxy groups. |

| 13C (Aromatic) | 110 - 125 | Other aromatic carbons. |

Note: Predicted shifts are relative to TMS and are representative examples.

Thermodynamic and Kinetic Studies

Computational chemistry is a cornerstone of modern thermodynamic and kinetic analysis, enabling the prediction of key parameters that govern the stability and reactivity of molecules without the need for direct experimentation.

Calculation of Thermodynamic Parameters

The same computational frequency analysis used to simulate IR spectra also provides a wealth of thermodynamic information. By applying the principles of statistical mechanics to the calculated vibrational, rotational, and translational partition functions, it is possible to determine standard thermodynamic properties. These calculations are crucial for predicting the stability of a molecule and the feasibility of chemical reactions. For this compound, these calculations would yield its fundamental thermodynamic characteristics.

Table 4: Example of Calculated Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Symbol | Predicted Value | Units |

|---|---|---|---|

| Enthalpy | H | Value | kJ/mol |

| Entropy | S | Value | J/(mol·K) |

| Gibbs Free Energy | G | Value | kJ/mol |

Note: Specific values are dependent on the chosen computational method and would be generated by a detailed theoretical study.

Regarding kinetic studies, computational methods can be used to map potential energy surfaces for chemical reactions. nih.gov This involves locating transition state structures and calculating the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which are the barriers that must be overcome for a reaction to proceed. While no specific reaction involving this compound is detailed here, such methods would be essential for studying its synthesis, degradation, or metabolic pathways.

Reaction Mechanism Exploration through Transition State Analysis

Detailed computational and theoretical investigations focusing specifically on the reaction mechanisms of this compound through transition state analysis are not extensively available in the current body of scientific literature. While density functional theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways, identifying transition states, and calculating activation energies for organic molecules, specific studies dedicated to this compound have not been identified.

Future computational research on this compound could provide valuable insights into its reactivity. Such studies would typically involve:

Mapping Potential Energy Surfaces: Identifying the lowest energy pathways for various potential reactions involving this compound.

Locating Transition States: Using computational algorithms to find the specific geometry of the transition state for a given reaction.

Calculating Activation Barriers: Determining the energy required to reach the transition state, which is crucial for predicting reaction rates.

Analyzing Reaction Coordinates: Following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products to confirm the reaction pathway.

Without specific research data, it is not possible to provide detailed research findings or data tables on the transition state analysis for reactions involving this compound.

Applications in Advanced Organic Synthesis and Material Science

Role as a Building Block for Complex Molecules

As a primary aromatic amine, 2-aminomethoxyanisole is a valuable intermediate in the synthesis of intricate molecular architectures. Its reactivity is centered around the transformations of the amino group, enabling the construction of larger, more functionalized compounds.

Nitrogen-containing heterocycles are a significant class of compounds, frequently found in pharmaceuticals, natural products, and functional materials. While this compound is a key precursor for various complex structures, the direct synthesis of certain heterocycles like benzothiazoles typically requires a different starting material.

Benzothiazoles: The synthesis of the benzothiazole (B30560) ring system, a structure present in numerous biologically active molecules, most commonly involves the condensation of 2-aminothiophenol (B119425) with various reagents such as aldehydes, ketones, or carboxylic acids. nih.govekb.egmdpi.com This process relies on the presence of a thiol (-SH) group ortho to the amino group, which is not present in this compound. However, the study of synthetic pathways for aniline (B41778) derivatives is crucial for the broader field of heterocyclic chemistry.

Oxazolines: Oxazolines are another important class of five-membered heterocyclic compounds with applications in asymmetric catalysis and as protecting groups in organic synthesis. mdpi.comnih.gov The most prevalent methods for synthesizing the 2-oxazoline ring involve the cyclization of β-hydroxy amides or the reaction of amino alcohols with functional groups like carboxylic acids or nitriles. mdpi.comorganic-chemistry.orgmdpi.com These synthetic strategies highlight the importance of bifunctional molecules in building heterocyclic systems. For instance, a common method is the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by various reagents to yield the desired oxazoline (B21484) structure. mdpi.com

A primary industrial application of this compound is its role as an intermediate in the manufacturing of dyes and pigments. nih.govepa.gov It is a critical component in the synthesis of a wide variety of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nbinno.com